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Compound Name: N-(2-Sulfanylpropyl)glycine

Cat. No.: B15427761 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction
Tiopronin, a thiol-containing compound, has a rich history in scientific research, evolving from

its initial synthesis in the mid-20th century to its established role in the management of the rare

genetic disorder cystinuria. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, key experimental findings, and the developmental history of

tiopronin. For drug development professionals, this document outlines the scientific foundation

that has underpinned its clinical application and explores avenues of further investigation.

Discovery and Initial Synthesis
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, was first synthesized in the

mid-20th century during a period of active investigation into sulfur-containing amino acid

derivatives for potential therapeutic applications. While extensive details of the initial discovery

remain proprietary, it is known that Santen Pharmaceutical Co., Ltd. of Japan was the original

discoverer of tiopronin. The company began marketing the drug in Japan in August 1970 under

the brand name THIOLA® as a metabolic improving and detoxicating agent for improving

hepatic functions in chronic liver diseases.

Experimental Protocol: Synthesis of Tiopronin
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The synthesis of tiopronin has been described in various patents and chemical literature,

generally following a multi-step process. A representative laboratory-scale synthesis protocol is

outlined below:

Step 1: Synthesis of α-chloropropionyl chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-

chloropropionic acid is reacted with an excess of thionyl chloride.

The reaction mixture is gently refluxed until the evolution of hydrogen chloride and sulfur

dioxide gases ceases.

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude

α-chloropropionyl chloride.

Step 2: Synthesis of α-chloropropionylglycine

Glycine is dissolved in an aqueous solution of sodium carbonate to form a basic solution.

The solution is cooled in an ice bath, and the freshly prepared α-chloropropionyl chloride is

added dropwise with vigorous stirring, maintaining the temperature below 10°C.

The reaction mixture is stirred for several hours at room temperature to allow the coupling

reaction to complete.

The solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the α-

chloropropionylglycine.

The precipitate is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tiopronin

The α-chloropropionylglycine is dissolved in an aqueous solution of sodium hydroxide.

A solution of sodium sulfide nonahydrate and elemental sulfur is prepared separately and

added to the α-chloropropionylglycine solution.

The reaction mixture is heated and stirred for several hours.
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After cooling, the solution is acidified to precipitate the crude tiopronin.

The crude product is then purified by recrystallization from a suitable solvent (e.g., water or

ethanol-water mixture) to yield pure tiopronin.

Mechanism of Action in Cystinuria
The primary and most well-established therapeutic application of tiopronin is in the

management of cystinuria, a genetic disorder characterized by the impaired reabsorption of

cystine in the kidneys, leading to high concentrations in the urine and the formation of cystine

kidney stones.

Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine.

The disulfide bond of the sparingly soluble cystine is cleaved, and a more water-soluble mixed

disulfide of tiopronin-cysteine is formed. This reaction effectively reduces the concentration of

free cystine in the urine, thereby preventing its supersaturation and subsequent crystallization

into stones.
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Preclinical Research
Toxicology Studies
Preclinical toxicology studies in animals have been conducted to establish the safety profile of

tiopronin. Long-term carcinogenicity studies in animals have not been performed. Tiopronin

was found to be not genotoxic in a battery of assays, including chromosomal aberration, sister

chromatid exchange, and in vivo micronucleus assays.

High doses of tiopronin in experimental animals have been shown to interfere with the

maintenance of pregnancy and fetal viability. In male fertility studies in rats, high doses of

tiopronin led to reductions in the weight of reproductive organs and in sperm count and motility.

Clinical Development and Key Trials
Pivotal Trials in Cystinuria
The efficacy of tiopronin in the management of cystinuria has been established in several

clinical trials. These studies have demonstrated that tiopronin effectively reduces urinary

cystine levels and decreases the rate of new stone formation.

A significant multi-center clinical trial demonstrated that in patients naive to D-penicillamine

(another thiol drug used for cystinuria), 71% achieved prevention of new stone formation, and

94% experienced a reduced rate of new stone formation when treated with tiopronin. In

patients previously treated with D-penicillamine, 62% stopped forming new stones, and 81%

had a reduced rate of new stone formation. The average dosage of tiopronin in these studies

was approximately 1000-1200 mg/day.

Table 1: Summary of Efficacy Data from a Pivotal Cystinuria Trial
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Patient Group Outcome Percentage of Patients

D-penicillamine Naive Stopped new stone formation 71%

Reduced rate of new stone

formation
94%

Previously on D-penicillamine Stopped new stone formation 62%

Reduced rate of new stone

formation
81%

Data from a multi-center clinical trial as cited in promotional materials for THIOLA EC®.

Pharmacokinetics
Pharmacokinetic studies have been conducted in healthy subjects and patients. Tiopronin is

absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 3

hours for the immediate-release formulation. The bioavailability of the immediate-release

formulation is approximately 40-60%. The drug is extensively metabolized, and its metabolites

are excreted in the urine.

Table 2: Pharmacokinetic Parameters of Tiopronin (Immediate-Release)

Parameter Value

Time to Peak Plasma Concentration (Tmax) 1 hour

Bioavailability ~40-60%

Elimination Half-life ~2-3 hours

Excretion Primarily renal

Data compiled from Medscape and DrugBank.

Evolution of Formulations: Enteric-Coated Tiopronin
To improve patient compliance and potentially reduce gastrointestinal side effects, an enteric-

coated, delayed-release formulation of tiopronin (Thiola EC®) was developed. This formulation
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is designed to bypass the stomach and release the drug in the more alkaline environment of

the small intestine.

Patents describing the enteric-coated formulation detail a solid pharmaceutical composition

with a core containing tiopronin, an inner seal coating, and an outer enteric coating. The enteric

coating is typically composed of a pH-sensitive polymer that dissolves at a pH greater than that

of the stomach.
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Investigation into Other Therapeutic Areas
Rheumatoid Arthritis
In the 1980s, tiopronin was investigated as a disease-modifying antirheumatic drug (DMARD)

for the treatment of rheumatoid arthritis. Several controlled clinical trials were conducted to

evaluate its efficacy and safety in this indication.

In a controlled, double-blind trial comparing tiopronin to D-penicillamine, both drugs showed a

significant decrease in the erythrocyte sedimentation rate and other clinical indices of disease

activity. The improvement was statistically significant with tiopronin at all evaluation intervals.

The side effect profiles of the two drugs were comparable. While these early studies showed

promise, tiopronin did not become a widely used treatment for rheumatoid arthritis, with other

DMARDs becoming the standard of care.

Neuroprotection
Tiopronin has also been investigated for its potential neuroprotective effects, particularly in the

context of aneurysmal subarachnoid hemorrhage. The rationale for this investigation stems

from the drug's antioxidant properties and its ability to scavenge free radicals, which are

implicated in the secondary brain injury that follows such events. However, clinical trials in this

area have not demonstrated a significant benefit, and this remains an area of ongoing research

interest.

Conclusion
Tiopronin has a well-documented history of scientific discovery and clinical development. From

its origins in Japan as a treatment for liver ailments to its current primary role as a life-long

therapy for patients with cystinuria, the scientific journey of tiopronin highlights the evolution of

our understanding of its mechanism of action and therapeutic potential. The development of an

enteric-coated formulation demonstrates ongoing efforts to improve the utility of this important

medication. While its application in other areas such as rheumatoid arthritis and

neuroprotection has been explored with limited success to date, the unique properties of this

thiol compound may yet yield further therapeutic applications in the future. This guide provides

a foundational understanding for researchers and drug development professionals seeking to

build upon the existing knowledge of this versatile molecule.
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To cite this document: BenchChem. [The Discovery and Scientific Journey of Tiopronin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15427761#discovery-and-history-of-tiopronin-in-
scientific-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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